Zoledronate disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zoledronate disodium involves the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis. The key steps include:

Formation of the intermediate: Imidazole reacts with phosphorus trichloride in the presence of acetic acid to form an intermediate compound.

Hydrolysis: The intermediate is then hydrolyzed to produce zoledronic acid.

Neutralization: Zoledronic acid is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Zoledronate disodium undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidative degradation, particularly at elevated temperatures.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly with other phosphorus-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Phosphorus trichloride and acetic acid are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Zoledronate disodium has a wide range of scientific research applications:

Mechanism of Action

Zoledronate disodium exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral. This inhibition of osteoclast activity leads to a decrease in bone resorption and an increase in bone density . The molecular target of this compound is farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .

Comparison with Similar Compounds

Alendronate: Another bisphosphonate used to treat osteoporosis.

Ibandronate: Used for the treatment of osteoporosis, it is available in both oral and intravenous forms.

Risedronate: Another oral bisphosphonate used to treat osteoporosis and Paget’s disease of bone.

Uniqueness of Zoledronate Disodium: this compound is unique due to its high potency and long duration of action. It is administered as an intravenous infusion, which allows for less frequent dosing compared to oral bisphosphonates. This makes it particularly useful for patients who have difficulty adhering to daily or weekly oral medication regimens .

Biological Activity

Zoledronate disodium, a potent nitrogen-containing bisphosphonate, is primarily utilized in the treatment of osteoporosis, tumor-induced hypercalcemia, and Paget's disease. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, which has significant implications for bone health and disease management.

Zoledronate exerts its biological effects primarily through the inhibition of osteoclastogenesis and the promotion of osteoblast activity. The compound binds to hydroxyapatite in bone, leading to the inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway. This inhibition results in reduced osteoclast survival and function, ultimately decreasing bone resorption.

Key Findings from Recent Studies

- Osteoclast Inhibition : Research has demonstrated that zoledronate significantly inhibits the formation and activity of osteoclasts. A study showed that zoledronate treatment led to decreased expression of osteoclast-specific markers such as Ctsk (cathepsin K) and TRAP (tartrate-resistant acid phosphatase) in RAW264.7 cells, indicating a reduction in osteoclast differentiation and activity .

- Osteoblast Viability : While zoledronate effectively inhibits osteoclasts, its effects on osteoblasts are complex. Low concentrations (below 2.5 × 10^-7 M) do not compromise the viability of osteoblasts; however, higher concentrations can be cytotoxic . This dual effect underscores the need for careful dosing in therapeutic applications.

- In Vivo Bone Regeneration : In animal models, local application of zoledronate has been shown to enhance bone regeneration while inhibiting early bone resorption. Histological analyses revealed increased osteoid formation and neovascularization with specific dosages (500 μM and 2000 μM) of zoledronate .

- Osteocyte-Mediated Effects : Zoledronate also influences osteocyte activity. It has been found to enhance the expression of RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand) and sclerostin , which are critical for osteoclastogenesis. This suggests that while zoledronate inhibits osteoclasts directly, it may also modulate signaling pathways that affect bone remodeling indirectly .

Case Studies

- Clinical Application in Osteoporosis : In clinical settings, zoledronate is administered intravenously for the prevention of osteoporosis-related fractures. Studies have shown that patients receiving annual infusions exhibit significant reductions in fracture risk compared to those receiving placebo treatments .

- Tumor-Induced Hypercalcemia : In patients with malignancies, zoledronate effectively lowers elevated calcium levels associated with tumor-induced hypercalcemia. Clinical trials have confirmed its efficacy in managing this condition, highlighting its role in oncological care .

Summary Table of Biological Activities

Properties

CAS No. |

131654-46-1 |

|---|---|

Molecular Formula |

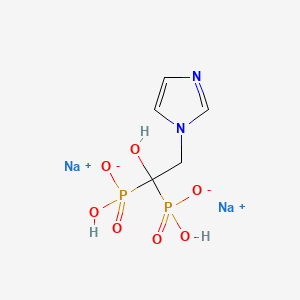

C5H8N2Na2O7P2 |

Molecular Weight |

316.05 g/mol |

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate |

InChI |

InChI=1S/C5H10N2O7P2.2Na/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |

InChI Key |

OPQQEYHAVUNQNA-UHFFFAOYSA-L |

SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

131654-46-1 |

Synonyms |

2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid CGP 42'446 CGP 42446 CGP 42446A CGP-42'446 CGP-42446 CGP42'446 CGP42446 zoledronate zoledronic acid zoledronic acid anhydrous Zometa |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.